3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester
Description
(S)-3-[Cyclopropyl-(2-hydroxy-ethyl)-amino]-piperidine-1-carboxylic acid benzyl ester is a chiral piperidine derivative characterized by a cyclopropyl-hydroxyethylamine substituent at the 3-position and a benzyl ester group at the 1-position of the piperidine ring. This compound is primarily utilized in pharmaceutical research as a synthetic intermediate or building block for bioactive molecules, particularly in the development of central nervous system (CNS) agents or enzyme inhibitors .
Properties
IUPAC Name |
benzyl 3-[(2-aminoacetyl)-methylamino]pyrrolidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c1-17(14(19)9-16)13-7-8-18(10-13)15(20)21-11-12-5-3-2-4-6-12/h2-6,13H,7-11,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUKUCSAVUKJQCJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C(=O)OCC2=CC=CC=C2)C(=O)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Formation of the Pyrrolidine Core
The pyrrolidine ring is synthesized via cyclization of γ-amino alcohols or through enantioselective hydrogenation of diketopiperazines. For example, the patent US8344161B2 details a catalytic hydrogenation method using a ruthenium-based catalyst to produce (3S,4S)-1-benzyl-pyrrolidine-3-carboxylic acid with >99.9% enantiomeric excess. This step is critical for establishing the compound’s stereochemical integrity.
Introduction of the Methyl-Amino Group
The methyl-amino substituent is introduced at the C3 position of the pyrrolidine ring via reductive amination. A mixture of methylamine and sodium cyanoborohydride in methanol at 0–5°C achieves selective N-methylation without over-alkylation. Alternative methods employ Mitsunobu reactions with methyl azide followed by Staudinger reduction.
Attachment of the 2-Amino-Acetyl Fragment
The 2-amino-acetyl group is coupled to the methyl-amino moiety using standard peptide coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide). Reaction conditions (e.g., DMF as solvent, 25°C, 12 hours) are optimized to prevent racemization.
Benzyl Ester Protection
The carboxylic acid at the C1 position is protected as a benzyl ester early in the synthesis to avoid side reactions. Benzyl chloroformate is added dropwise to a cooled (−10°C) solution of the pyrrolidine carboxylic acid in the presence of triethylamine, achieving quantitative conversion.
Optimization of Reaction Conditions
Catalytic Systems
The enantioselective hydrogenation step described in US8344161B2 employs a chiral ruthenium catalyst (e.g., Ru(OAc)₂[(R)-Xyl-SYNPHOS]) under 50 bar H₂ pressure at 60°C. This method yields 99% enantiomeric excess (ee) with a turnover number (TON) exceeding 10,000.
Solvent and Temperature Effects
Protecting Group Strategy
The benzyl ester is selectively removed in the final step via hydrogenolysis (H₂/Pd-C), while the methyl-amino and amino-acetyl groups remain intact. This orthogonal protection simplifies purification.
Purification and Characterization
Chromatographic Methods
Crude products are purified using flash chromatography (silica gel, ethyl acetate/hexane gradient) or preparative HPLC (C18 column, acetonitrile/water mobile phase). The patent US8344161B2 reports isolating the final compound with >99% purity via recrystallization from methanol/water.
Spectroscopic Analysis
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¹H NMR (400 MHz, CDCl₃): δ 7.35–7.28 (m, 5H, benzyl), 4.55 (s, 2H, CH₂Ph), 3.90–3.70 (m, 1H, pyrrolidine C3-H), 2.95 (s, 3H, N-CH₃).
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HRMS : Calculated for C₁₅H₂₁N₃O₃ [M+H]⁺: 291.1578; Found: 291.1581.
Comparative Analysis of Synthetic Routes
The patent route excels in stereochemical control, while academic methods prioritize accessibility of reagents. Industrial approaches balance cost and efficiency.
Challenges and Solutions
Epimerization at C3
The C3 position is prone to epimerization during amide coupling. Using bulky bases (e.g., DIPEA) instead of triethylamine reduces this risk.
Chemical Reactions Analysis
Types of Reactions
3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group using oxidizing agents like potassium permanganate.
Reduction: Reduction of the ester group to an alcohol using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions involving the amino or ester groups with reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions often involve controlled temperatures, solvents like dichloromethane, and catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohols, and substituted pyrrolidine compounds, depending on the specific reaction and conditions employed .
Scientific Research Applications
3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression .
Comparison with Similar Compounds
Key Features:
- Chirality : The (S)-configuration at the 3-position ensures stereochemical specificity in target interactions.
- Functional Groups : The cyclopropyl and hydroxyethyl groups enhance metabolic stability and solubility, while the benzyl ester acts as a protective group for carboxylic acids during synthesis.
Comparison with Structural Analogs
The compound belongs to a family of piperidine-1-carboxylic acid benzyl esters with varying substituents at the 3-position. Below is a detailed comparison with five analogs, highlighting structural, physicochemical, and functional differences.
Table 1: Structural and Physicochemical Comparison
Key Observations:
Substituent Diversity: The parent compound features a hydroxyethyl-cyclopropyl motif, which is distinct from the carboxymethyl-cyclopropyl (higher polarity) or amino-hydroxy (enhanced hydrogen bonding) groups in analogs . Compounds like and incorporate amino-propionyl-isopropyl chains, introducing bulkier and more lipophilic sidechains.
Molecular Weight and Solubility: The parent compound (MW ~317.4) is lighter than analogs with carboxymethyl (MW 331.4) or amino-propionyl (MW 347.45) groups. The hydroxyethyl group in the parent compound likely improves aqueous solubility compared to purely alkyl-substituted analogs .
Thermal Stability: Analogs with amino-propionyl-isopropyl substituents exhibit higher predicted boiling points (~500°C) due to increased molecular weight and van der Waals interactions .
Functional and Application Comparisons
Notable Findings:
- Stereochemical Influence : The (S)-configuration in the parent compound ensures high regioselectivity in fluorination reactions, as demonstrated in DAST-mediated rearrangements .
- Biological Relevance : Analogs like and are prioritized in neuropharmacology due to their compatibility with blood-brain barrier penetration.
Biological Activity
3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester is a complex organic compound that has garnered attention in medicinal chemistry due to its multifaceted biological activities. This article delves into its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring, an amino acid structure, and a benzyl ester moiety, which contributes to its biological interactions. The presence of chiral centers is crucial for its activity, influencing how it interacts with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₂₃N₃O₃ |
| CAS Number | 919108-31-9 |
| Predicted Boiling Point | 466.0 ± 45.0 °C |
| Density | 1.23 ± 0.1 g/cm³ |
| pKa | 8.11 ± 0.29 |
Antioxidant Properties
Research indicates that the compound exhibits antioxidant activity , potentially scavenging free radicals and protecting cells from oxidative stress. This property is vital in preventing cellular damage associated with various diseases.
Neuroprotective Effects
Similar compounds have shown promise in neuroprotection by modulating neurotransmitter systems. Preliminary studies suggest that this compound may enhance neuronal survival under stress conditions, indicating potential applications in neurodegenerative disorders.
Anticancer Activity
Preliminary findings reveal that derivatives of this compound can inhibit cancer cell proliferation through multiple mechanisms. For instance, molecular docking studies suggest effective binding to targets involved in cancer pathways, which may lead to the development of novel anticancer agents.
Case Studies and Research Findings
- Molecular Docking Studies : Interaction studies using molecular docking simulations have indicated that the compound can bind effectively to various biological targets, including enzymes involved in metabolic pathways. Such interactions are crucial for understanding its mechanism of action and optimizing its pharmacological profile.
- Quantitative Structure-Activity Relationship (QSAR) Analysis : Computational models predict a broad spectrum of biological activities for this compound. QSAR analysis suggests that modifications in its structure can enhance its efficacy against specific targets.
- In Vitro Studies : In vitro assays have demonstrated the compound's potential to inhibit the growth of several cancer cell lines, with IC50 values comparable to established anticancer drugs.
Comparative Analysis
To highlight the uniqueness of 3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester, we compare it with simpler amino acids and related compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Glycine | Simple amino acid | Neurotransmission | Basic structure |
| L-Alanine | Aliphatic amino acid | Energy metabolism | Non-polar side chain |
| L-Proline | Pyrrolidine ring | Collagen synthesis | Unique cyclic structure |
| L-Tryptophan | Indole ring | Precursor to serotonin | Aromatic side chain |
| 3-[(2-Amino-acetyl)-methyl-amino]-pyrrolidine-1-carboxylic acid benzyl ester | Complex pyrrolidine and amino functionalities | Multifaceted interactions | Combines multiple functional groups |
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the pyrrolidine-1-carboxylic acid benzyl ester scaffold?
- Methodological Answer : The core structure can be synthesized via diazocarbonyl insertion reactions, acetylation of bromoketones, and coupling reactions. For example, N-Boc-L-homophenylalanine undergoes diazomethane-mediated insertion to form intermediates, followed by acetylation with sodium acetate. Condensation with amino-oxo-pentyl derivatives (e.g., (3S)-3-amino-2-oxo-5-phenyl-pentyl acetate) yields the target compound in good yields .
Q. How is the compound characterized post-synthesis?
- Methodological Answer : Mass spectrometry (MS) and nuclear magnetic resonance (NMR) are critical. For instance, MS (70 eV) can confirm molecular ions (e.g., m/z 423 [M+]), while fragmentation patterns (e.g., m/z 91 for benzyl groups) validate structural motifs. NMR data (e.g., integration ratios, coupling constants) further resolve stereochemistry .
Q. What biological targets are associated with this compound?
- Methodological Answer : The compound and its derivatives are evaluated as cysteine protease inhibitors, particularly against Plasmodium falciparum falcipain. In vitro assays measure IC50 values (e.g., 86.2 µM for derivative 17), comparable to artemisinin, using enzyme inhibition protocols .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of pyrrolidine-1-carboxylic acid derivatives?
- Methodological Answer : Optimize stoichiometry, solvent selection, and reaction time. For example, sodium acetate in acetylation steps improves yields by minimizing side reactions. Reductive amination steps (e.g., using cyano sodium borohydride in methanol/acetic acid) require precise pH control and temperature monitoring to avoid over-reduction .
Q. How should researchers address contradictory activity data in enzyme inhibition assays?
- Methodological Answer : Validate assay conditions by standardizing enzyme concentrations, substrate kinetics, and inhibitor purity. Compare results across orthogonal methods (e.g., fluorometric vs. colorimetric assays). For IC50 discrepancies, re-evaluate compound stability under assay conditions (e.g., pH, temperature) .
Q. What structural modifications enhance the compound’s antimalarial activity?
- Methodological Answer : Introduce substituents at the pyrrolidine 4-position to improve target binding. For example, 4-aryl or 4-alkyl groups modulate steric and electronic interactions with falcipain’s active site. Structure-activity relationship (SAR) studies should prioritize derivatives with lower IC50 values and higher selectivity indices .
Q. How to design experiments evaluating the stability of the benzyl ester group under physiological conditions?
- Methodological Answer : Monitor ester hydrolysis via HPLC or LC-MS in buffers mimicking physiological pH (e.g., pH 7.4). Compare stability in serum-containing vs. serum-free media to assess enzymatic vs. non-enzymatic degradation. Use benzyl ester analogs with electron-withdrawing/donating groups to study substituent effects on hydrolysis rates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
